Spectroscopic Data Analysis of 2-Fluoropyrimidine: A Technical Guide
Spectroscopic Data Analysis of 2-Fluoropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 2-fluoropyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive resource for the characterization of this and similar fluorinated pyrimidine derivatives.
Data Presentation
The following tables summarize the quantitative spectroscopic data for 2-fluoropyrimidine. Where direct experimental data for 2-fluoropyrimidine was not publicly available, data from the closely related compound 2-fluoropyridine is provided as a reasonable estimate and is noted accordingly.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-4 | ~8.8 (estimated) | d | ||
| H-5 | ~7.4 (estimated) | t | ||
| H-6 | ~8.2 (estimated) | d | Data for 2-fluoropyridine in CDCl₃ shows signals at 8.23 (d), 7.78 (t), and 7.18 (t) ppm.[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Notes |
| C-2 | ~163 (estimated) | ~240 (¹JCF) | Data for 2-fluoropyridine shows the C-2 signal at ~163.5 ppm with a ¹JCF of ~238 Hz.[2][3][4] |
| C-4 | ~158 (estimated) | ||
| C-5 | ~122 (estimated) | ||
| C-6 | ~150 (estimated) |
Table 3: ¹⁹F NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Notes |
| F-2 | -60 to -80 (estimated) | The chemical shift is relative to CFCl₃. Aromatic fluorides typically appear in this range.[5] For comparison, the ¹⁹F chemical shift of 2-fluoropyridine is approximately -69 ppm.[6] |
Table 4: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600-1450 | Strong | C=C and C=N ring stretching |
| ~1250-1150 | Strong | C-F stretch[7] |
| ~900-700 | Strong | C-H out-of-plane bending |
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 98 | High | [M]⁺ (Molecular Ion) |
| 71 | Medium | [M - HCN]⁺ |
| 52 | Medium | [C₃H₂N]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-fluoropyrimidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[8][9] The choice of solvent is critical and should not have signals that overlap with the analyte peaks.[8][9]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[10]
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak or TMS.
-
¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. ¹⁹F is a high abundance, high sensitivity nucleus.[11] A simple pulse-acquire sequence is usually sufficient. Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one to two drops of liquid 2-fluoropyrimidine between two salt plates (e.g., NaCl or KBr) to form a thin film.[12]
-
Sample Preparation (Solution): Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place the solution in a liquid transmission cell.[12]
-
ATR-FTIR: For a quick analysis, a single drop of the liquid can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[13][14]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the salt plates/solvent/empty ATR crystal and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of 2-fluoropyrimidine in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer. For volatile compounds like 2-fluoropyrimidine, gas chromatography-mass spectrometry (GC-MS) can also be used.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method suitable for small, relatively stable organic molecules which can provide valuable fragmentation information.[15][16] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion with minimal fragmentation.[17][18][19]
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the detected ions and their relative abundances.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the spectroscopic analysis of 2-fluoropyrimidine.
Signaling Pathway: Inhibition of Thymidylate Synthase
Many fluoropyrimidine-based drugs exert their therapeutic effect by inhibiting thymidylate synthase, a key enzyme in DNA synthesis. The following diagram illustrates this mechanism of action.
References
- 1. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectrabase.com [spectrabase.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. chem.washington.edu [chem.washington.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 11. biophysics.org [biophysics.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]
- 18. as.uky.edu [as.uky.edu]
- 19. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
